Cas no 848133-75-5 (N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide)

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide is a specialized quinoline derivative with a unique molecular structure featuring cyano, ethoxy, hydroxy, and acetamide functional groups. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate for synthesizing bioactive molecules. The presence of multiple reactive sites allows for further functionalization, enabling the development of targeted compounds with tailored properties. Its structural features, including the electron-withdrawing cyano group and hydrogen-bonding hydroxy and acetamide moieties, may contribute to enhanced binding affinity in biological systems. The ethoxy substituent further modulates solubility and steric properties, making it a valuable scaffold for medicinal chemistry applications.
N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide structure
848133-75-5 structure
Product Name:N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide
CAS No:848133-75-5
MF:C14H13N3O3
MW:271.271322965622
CID:716510
Update Time:2025-10-31

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide
    • 3-CYANO-7-ETHOXY-4-HYDROXY-6-N-ACETYLQUINOLINE
    • Acetamide, N-(3-cyano-7-ethoxy-4-hydroxy-6-quinolinyl)-
    • N-(3-cyano-7-ethoxy-4-oxo-1H-quinolin-6-yl)acetamide
    • 6-acetylamido-7-ethoxy-3-cyano-4-hydroxyquinoline
    • ACE019
    • HKI272
    • Neratinib Intermediate4
    • N-(3-CYANO-7-ETHOXY-4-OXO-1,4-DIHYDROQUINOLIN-6-YL)ACETAMIDE
    • AK142158
    • OVURAHRGGCJNEB-UHFFFAOYSA-N
    • BCP07691
    • AB49249
    • AX8112068
    • ST24048344
    • 3-cyano-7-ethoxy
    • N-(3-Cyano-7-ethoxy-4-hydroxy-6-quinolinyl)acetamide (ACI)
    • 3-Cyano-7-ethoxy-4-hydroxy-6-(acetylamino)quinoline
    • Acetamide,N-(3-cyano-7-ethoxy-4-hydroxy-6-quinolinyl)
    • N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide
    • Inchi: 1S/C14H13N3O3/c1-3-20-13-5-11-10(4-12(13)17-8(2)18)14(19)9(6-15)7-16-11/h4-5,7H,3H2,1-2H3,(H,16,19)(H,17,18)
    • InChI Key: OVURAHRGGCJNEB-UHFFFAOYSA-N
    • SMILES: N#CC1C(O)=C2C(C=C(C(NC(C)=O)=C2)OCC)=NC=1

Computed Properties

  • Exact Mass: 271.09600
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 491
  • Topological Polar Surface Area: 91.2

Experimental Properties

  • Melting Point: >250℃
  • Boiling Point: 481.433°C at 760 mmHg
  • PSA: 95.24000
  • LogP: 2.24218

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide Security Information

  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P280-P305+P351+P338
  • Storage Condition:Sealed in dry,Room Temperature

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide Pricemore >>

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N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: 1,1′-Biphenyl, mixt. with 1,1′-oxybis[benzene] ;  20 h, 250 - 255 °C
Reference
Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity
Tsou, Hwei-Ru; Overbeek-Klumpers, Elsebe G.; Hallett, William A.; Reich, Marvin F.; Floyd, M. Brawner; et al, Journal of Medicinal Chemistry, 2005, 48(4), 1107-1131

Production Method 2

Reaction Conditions
1.1 Reagents: 1,1′-Biphenyl, mixt. with 1,1′-oxybis[benzene] Solvents: Water ;  15 h, 250 °C
Reference
Synthesis of Pelitinib
Cai, Jilan; Yang, Zhanxiong; Du, Youguo; Liu, Wenjie, Zhongguo Yiyao Gongye Zazhi, 2013, 44(2), 125-127

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide Raw materials

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide Preparation Products

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide Suppliers

Amadis Chemical Company Limited
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(CAS:848133-75-5)N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide
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Purity:99%
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:848133-75-5)3-氰基-4-羟基-6-乙酰氨基-7-乙氧基喹啉
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Quantity:25KG,200KG,1000KG
Purity:99%
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Additional information on N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

Professional Introduction to N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide (CAS No. 848133-75-5)

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound, identified by the CAS number 848133-75-5, belongs to the quinoline derivatives class, which is well-known for its broad spectrum of pharmacological applications. Quinoline derivatives have been extensively studied for their antimicrobial, antimalarial, and anticancer properties, making N-(3-cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide a compound of considerable interest in drug discovery and development.

The structural motif of N-(3-cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide incorporates several key functional groups that contribute to its chemical reactivity and biological functionality. The presence of a cyano group at the 3-position, an ethoxy group at the 7-position, and a hydroxyl group at the 4-position of the quinoline core creates a complex interplay of electronic and steric effects. These features are critical in determining the compound's interaction with biological targets, such as enzymes and receptors, which are pivotal in modulating various physiological processes.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mode of interaction of N-(3-cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide with potential biological targets. Studies suggest that this compound may exhibit inhibitory activity against certain kinases and transcription factors, which are implicated in cancer progression. The cyano group, in particular, has been shown to enhance binding interactions by forming hydrogen bonds or participating in π-stacking interactions with aromatic residues in protein targets.

In addition to its potential role in oncology research, N-(3-cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide has also been explored for its antimicrobial properties. Quinoline derivatives are known to disrupt bacterial cell membranes and inhibit essential metabolic pathways, making them effective against a wide range of pathogens. The ethoxy and hydroxyl groups in this compound may contribute to its ability to interact with bacterial enzymes and disrupt cellular functions. Further research is needed to fully elucidate the mechanisms of action and optimize its efficacy for therapeutic applications.

The synthesis of N-(3-cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include condensation reactions, nucleophilic substitutions, and functional group transformations. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to improve the efficiency and selectivity of these transformations. The development of scalable synthetic routes is crucial for the commercial production of this compound for research and therapeutic purposes.

The pharmacokinetic properties of N-(3-cyano-7-ethoxy-4-hydroxyquinolin-6-yll)acetamide are another area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for assessing its potential as a drug candidate. Preclinical studies have begun to explore these aspects, providing valuable insights into the compound's bioavailability and persistence in biological systems. These studies are critical for designing effective dosing regimens and minimizing potential side effects.

One of the most exciting developments in the study of N-(3-cyano-7-et h oxy -4-hydroxyquinolin -6 -yl)acetamide is its potential application in targeted therapy strategies. By modifying its chemical structure to enhance specificity for certain biological targets, researchers aim to develop more effective treatments with fewer side effects. Advances in drug design principles, such as structure-based drug design (SBDD) and fragment-based drug discovery (FBDD), have provided new tools for optimizing this compound's pharmacological profile.

The role of N-(3-cyano -7 -eth oxy -4 -hydro xyquinolin -6 - yl)acetamide in combination therapy is also being explored. Combining this compound with other drugs that target different pathways may lead to synergistic effects that enhance therapeutic outcomes. Such combinations are particularly relevant in oncology research, where multi-target inhibition can help overcome drug resistance mechanisms that limit the effectiveness of single-agent therapies.

Future directions in the study of N-(3-Cyano -7 -eth oxy -4 -hydro xyquinolin -6 - yl)acetamide include exploring its role in precision medicine approaches. By correlating genetic markers with response to treatment using this compound, researchers can identify patient subpopulations that are likely to benefit most from this therapy. This personalized medicine approach holds great promise for improving patient outcomes across various diseases.

In conclusion, N-(3-Cyano -7 -eth oxy -4 -hydro xyquinolin -6 - yl)acetamide (CAS No.848133 -75 -5) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and diverse range of biological activities make it a valuable tool for studying disease mechanisms and developing new treatments. As research continues to uncover new insights into its pharmacological properties, this compound is poised to play an important role in advancing therapeutic strategies across multiple medical disciplines.

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Amadis Chemical Company Limited
(CAS:848133-75-5)N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide
A863970
Purity:99%
Quantity:1g
Price ($):162.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:848133-75-5)3-氰基-4-羟基-6-乙酰氨基-7-乙氧基喹啉
LE25980781
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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